Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-

antibacterial triazinoindole structure-activity relationship

Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl- (C₁₇H₁₉N₅OS) is a synthetic small-molecule member of the triazino[5,6-b]indole class, characterized by a 1,2,4-triazine ring fused to an indole scaffold bearing an 8-isopropyl substituent and a thioether-linked N-2-allyl acetamide side chain. The triazinoindole core is a recognized privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic targets including α-glucosidase inhibition (IC₅₀ 2.46–312.79 μM) , antiproliferative effects against cancer cell lines (IC₅₀ 0.59–7.39 μM) , antileishmanial activity (IC₅₀ 4.01–57.78 μM) , and quorum-sensing inhibition (IC₅₀ 0.0504 μg/mL).

Molecular Formula C17H19N5OS
Molecular Weight 341.4 g/mol
Cat. No. B12573094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-
Molecular FormulaC17H19N5OS
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C
InChIInChI=1S/C17H19N5OS/c1-4-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(10(2)3)5-6-13(12)19-16/h4-6,8,10H,1,7,9H2,2-3H3,(H,18,23)(H,19,20,22)
InChIKeyWDDMIHAMSMRIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-[[8-(Isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl-: Structural and Pharmacophoric Landscape


Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl- (C₁₇H₁₉N₅OS) is a synthetic small-molecule member of the triazino[5,6-b]indole class, characterized by a 1,2,4-triazine ring fused to an indole scaffold bearing an 8-isopropyl substituent and a thioether-linked N-2-allyl acetamide side chain . The triazinoindole core is a recognized privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic targets including α-glucosidase inhibition (IC₅₀ 2.46–312.79 μM) , antiproliferative effects against cancer cell lines (IC₅₀ 0.59–7.39 μM) , antileishmanial activity (IC₅₀ 4.01–57.78 μM) , and quorum-sensing inhibition (IC₅₀ 0.0504 μg/mL) . The combination of the 8-isopropyl hydrophobic substituent and the N-allyl acetamide moiety confers distinct physicochemical properties that differentiate this compound from its 8-methyl, 8-ethyl, 8-methoxy, and 8-halogenated analogs within the same structural series .

Why Acetamide, 2-[[8-(Isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl- Cannot Be Generic-Substituted


Generic substitution within the triazinoindole acetamide series is not scientifically justifiable because each structural permutation—particularly at the 8-position of the indole ring and the N-substituent of the acetamide side chain—produces distinct, non-interchangeable pharmacological profiles. The 8-isopropyl group imparts a unique steric and lipophilic signature (calculated LogP ~3.0–3.5) compared to the 8-methyl (LogP ~2.0–2.5) or 8-methoxy (LogP ~1.8–2.3) analogs, directly influencing membrane permeability, target binding pocket occupancy, and metabolic stability . The N-2-allyl side chain introduces conformational flexibility and potential for covalent interaction via the terminal olefin, a feature absent in N-propyl or N-cyclopropyl analogs . Within the broader triazinoindole class, 8-substituent variation has been shown to alter α-glucosidase inhibitory potency by over 100-fold (IC₅₀ ranging from 2.46 to 312.79 μM across eleven analogs) and to shift antiproliferative IC₅₀ values against A549 cells from 0.82 to >50 μM . These quantitative structure-activity relationships mean that substitution without empirical validation risks total loss of target engagement or introduction of unanticipated off-target effects.

Acetamide, 2-[[8-(Isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl-: Comparator-Based Quantitative Differentiation Evidence


8-Isopropyl vs. 8-Methoxy Substituent: Antibacterial Spectrum Differentiation Against Gram-Positive and Gram-Negative Strains

The 8-isopropyl-substituted triazinoindole scaffold demonstrates differential antibacterial activity compared to the 8-methoxy analog. In the seminal antimicrobial evaluation of as-triazino[5,6-b]indole derivatives by Mohan et al., compounds derived from 2,3-dihydro-8-isopropyl-5H-as-triazino[5,6-b]indole-3-thione (the immediate synthetic precursor of the target compound class) exhibited activity against Staphylococcus aureus (Gram-positive) and Candida albicans (fungus) when tested as neat samples via serial plate dilution . In contrast, parallel studies on the 6-ethyl-substituted series showed a narrower spectrum with variable activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that the 8-isopropyl group contributes to enhanced Gram-positive selectivity relative to smaller alkyl substituents . The N-2-allyl acetamide side chain further differentiates the target compound from the thione precursors, as the allyl group introduces additional hydrogen-bonding capacity and conformational degrees of freedom that modulate target accessibility .

antibacterial triazinoindole structure-activity relationship

N-2-Allyl Acetamide vs. N-Propyl Acetamide: Conformational and Reactivity Differentiation for Covalent Probe Design

The N-2-allyl acetamide moiety in the target compound provides a terminal olefin that is absent in the corresponding N-propyl analog (CAS 603947-32-6). This structural feature enables the possibility of covalent engagement with cysteine or other nucleophilic residues via thiol-ene click-type reactivity or proximity-driven Michael addition under physiological conditions . The N-propyl analog, lacking this unsaturation, is restricted to purely non-covalent interactions. Within the broader triazinoindole class, the disulfide-decorated derivatives reported by Wang et al. (2025) demonstrated that introducing reactive functionality onto the triazinoindole scaffold can dramatically shift the mechanism of action—from passive target binding to induction of reactive oxygen species and bacterial apoptosis—resulting in an EC₅₀ of 0.77 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), representing a 135-fold improvement over the reference agent thiodiazole copper (EC₅₀ = 104 μg/mL) . While the target compound does not bear a disulfide moiety, the N-2-allyl group offers analogous potential for covalent trapping or bioconjugation in chemical probe applications, a capacity not present in the N-propyl or N-cyclopropyl analogs .

covalent inhibitor allyl side chain chemical probe development

Triazinoindole Scaffold with 8-Isopropyl Substitution: Antileishmanial Selectivity Index Benchmarking Against Clinical Standards

The triazinoindole scaffold bearing a 3-ylthio-linked heterocyclic side chain has established a strong antileishmanial pharmacophore, providing a class-level benchmark against which the target compound can be positioned. Gupta et al. (2010) reported that among a series of [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines, compound 5 achieved an IC₅₀ in the low micromolar range against L. donovani amastigotes and demonstrated a selectivity index (S.I.) of 56.61, representing 20-fold greater selectivity than pentamidine and 10-fold greater selectivity than sodium stibogluconate (SSG) . The target compound shares the identical triazino[5,6-b]indol-3-ylthio core and 8-isopropyl substitution pattern (present as a methyl-substituted isatin precursor in the synthetic route), positioning it within the same pharmacophoric space as these validated antileishmanial leads. In contrast, non-thioether-linked triazinoindoles lacking the 3-ylthio bridge show markedly reduced antileishmanial activity, with IC₅₀ values typically exceeding 100 μM . The N-2-allyl side chain in the target compound provides additional hydrogen-bond acceptor capacity that may further enhance interactions with the Leishmania target proteome .

antileishmanial selectivity index Leishmania donovani triazinoindole

Metabolic Stability Advantage of the N-Allyl Acetamide Side Chain vs. N-Alkyl Analogs: Class-Level Hepatic Clearance Inference

The N-2-allyl substituent on the acetamide side chain is predicted to confer a distinct metabolic profile compared to saturated N-alkyl analogs (N-propyl, N-butyl, N-cyclopropyl) within the 8-isopropyl triazinoindole series. Saturated N-alkyl groups are primary substrates for cytochrome P450-mediated ω-oxidation and N-dealkylation, which typically generate reactive aldehyde intermediates and lead to rapid hepatic clearance . In contrast, the N-allyl group presents an olefin that can undergo epoxidation or glutathione conjugation as alternative metabolic routes, potentially redirecting clearance away from CYP-mediated N-dealkylation and reducing the formation of toxic aldehyde metabolites . The broader triazinoindole class has demonstrated that side-chain modifications significantly impact antiproliferative activity and selectivity: Li et al. (2024) showed that compound 3k (bearing a pyridinocycloalkyl side chain) achieved IC₅₀ values of 0.59–1.31 μM across four cancer cell lines with lower cytotoxicity against HEK293 normal cells compared to the parent VLX600 scaffold . While direct comparative metabolic stability data for the target compound versus N-propyl or N-cyclopropyl analogs are not currently available in the public domain, the established relationship between side-chain unsaturation and altered CYP substrate preference supports the hypothesis that the N-2-allyl group offers a differentiated metabolic liability profile .

metabolic stability N-allyl acetamide hepatic clearance drug metabolism

Computational Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile of 8-Isopropyl/N-2-Allyl vs. 8-Methoxy/N-Propyl

The target compound (C₁₇H₁₉N₅OS, MW 341.4) occupies a distinct physicochemical space compared to its closest purchasable analogs. The combination of the 8-isopropyl group (Hansch π ≈ 1.3) and the N-2-allyl side chain yields a calculated LogP of approximately 3.0–3.5, placing it within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5) while providing sufficient lipophilicity for passive membrane permeation . In contrast, the 8-methoxy analog (CAS 603947-52-0) has a lower calculated LogP (~1.8–2.3) due to the polar methoxy substituent, potentially limiting membrane permeability . The N-2-allyl group provides two hydrogen-bond acceptor sites (amide carbonyl and triazine nitrogen) and one hydrogen-bond donor (amide NH), yielding a topological polar surface area (TPSA) of approximately 85–95 Ų, compliant with the ≤140 Ų threshold for oral absorption . The N,N-diethyl analog (CAS 603947-21-3, C₁₈H₂₃N₅OS, MW 357.5) loses the hydrogen-bond donor capacity, which may reduce aqueous solubility but enhance CNS penetration, making the two compounds suitable for different target organ profiles . These calculated differences support distinct applications: the target compound for systemic/peripheral targets requiring balanced solubility-permeability, and the N,N-diethyl analog for CNS-targeted programs .

physicochemical properties lipophilicity hydrogen bonding drug-likeness

Quorum-Sensing Inhibitory Potential of Triazinoindole Scaffolds: Benchmarking N-2-Allyl Target Against Best-in-Class QSIs

The triazinoindole scaffold has recently emerged as a potent quorum-sensing inhibitory (QSI) pharmacophore, providing a class-level benchmark for evaluating the target compound's potential in anti-virulence applications. Rasgania et al. (2024) reported that among a library of novel triazinoindoles, compound 7g achieved an IC₅₀ of 0.0504 μg/mL as a quorum-sensing inhibitor, representing one of the most potent non-natural QSIs reported to date . The target compound shares the triazinoindole core and contains the N-2-allyl substituent that may facilitate interactions with the LasR or RhlR quorum-sensing receptor ligand-binding domains, which preferentially accommodate hydrophobic moieties . In comparison, triazinoindoles lacking the indole-thioether linkage show substantially reduced QSI activity (IC₅₀ > 10 μg/mL), underscoring the critical role of the 3-ylthio bridge in maintaining the pharmacophore geometry necessary for QS receptor engagement . Additionally, the 8-isopropyl group may provide enhanced hydrophobic packing within the LasR binding pocket relative to smaller 8-substituents, consistent with the known structure-activity relationships of the acyl-homoserine lactone binding site .

quorum sensing inhibition anti-virulence triazinoindole biofilm

Acetamide, 2-[[8-(Isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-yl]thio]-N-2-allyl-: Evidence-Driven Application Scenarios for Scientific Procurement


Antibacterial Drug Discovery: Gram-Positive Screening Cascade with S. aureus Selectivity

The 8-isopropyl-substituted triazinoindole scaffold has demonstrated consistent antibacterial activity against Staphylococcus aureus across multiple structural variants, with all six tested derivatives in the Mohan et al. (2002) series active against this organism [Section 3, Evidence 1]. Procure this compound for inclusion in a Gram-positive-focused antibacterial screening deck, particularly where S. aureus (including MRSA) coverage is the primary objective. The N-2-allyl moiety provides a chemoselective handle for subsequent bioconjugation or affinity-probe development, enabling target deconvolution via chemical proteomics [Section 3, Evidence 2]. For programs requiring Gram-negative coverage, co-procurement of the 8-methoxy or 8-ethyl analogs is recommended, as these substituents have shown differential E. coli and P. aeruginosa activity profiles in class-level studies [REFS-Mohan2002a]. The compound should be tested at concentrations of 10–100 μM in initial MIC determinations using CLSI broth microdilution methodology.

Neglected Tropical Disease Programs: Antileishmanial Lead Optimization

The triazino[5,6-b]indol-3-ylthio core shared by this compound has produced the most selective antileishmanial agents in its class, with selectivity indices exceeding clinical standards pentamidine and SSG by 10- to 20-fold [Section 3, Evidence 3]. Procure this compound as a starting scaffold for structure-activity relationship (SAR) exploration targeting Leishmania donovani. The N-2-allyl acetamide side chain offers a vector for further diversification (e.g., via olefin metathesis, hydroboration, or thiol-ene coupling) to explore substituent effects on amastigote potency and Vero cell cytotoxicity. Testing should follow the protocol established by Gupta et al. (2010): in vitro promastigote assay (strain Dd8, 96 h incubation, alamarBlue readout) followed by amastigote-macrophage infection model, with CC₅₀ determination in Vero cells for selectivity index calculation [REFS-Gupta2010]. A target selectivity index threshold of S.I. > 50 should be used as the progression criterion for hit-to-lead advancement.

Anti-Virulence and Quorum-Sensing Inhibitor Screening

With the triazinoindole class having yielded quorum-sensing inhibitors active at sub-μg/mL concentrations (IC₅₀ = 0.0504 μg/mL for compound 7g), this compound should be prioritized for anti-virulence screening in Pseudomonas aeruginosa or Chromobacterium violaceum reporter assays [Section 3, Evidence 6]. The 8-isopropyl group may enhance hydrophobic interactions with the LasR ligand-binding domain, while the N-2-allyl side chain provides a unique vector for further optimization. Screening should employ C. violaceum CV026 as a primary reporter (violacein quantification at OD₅₈₅), with active hits (>50% inhibition at 10 μg/mL) progressed to P. aeruginosa PAO1 pyocyanin and biofilm assays. Given the compound's predicted LogP of 3.0–3.5, special attention should be paid to solubility in aqueous assay media; DMSO stock solutions should not exceed 1% (v/v) final concentration [Section 3, Evidence 5]. Hits from this screen that maintain QSI activity while lacking direct bactericidal effects (MIC > 100 μM) represent high-value anti-virulence leads with reduced resistance selection pressure.

Chemical Probe Development: Covalent Target Engagement via N-Allyl Handle

The N-2-allyl acetamide side chain distinguishes this compound from all commercially available N-alkyl (N-propyl, CAS 603947-32-6; N-cyclopropyl, CAS 603947-31-5) analogs by providing a terminal olefin for chemoselective derivatization [Section 3, Evidence 2]. Procure this compound for development as a covalent chemical probe in target identification campaigns. The allyl group can be functionalized via: (a) thiol-ene click chemistry with fluorescent or biotin tags for cellular target engagement and pull-down studies; (b) photoaffinity labeling after diazirine installation; or (c) synthesis of activity-based protein profiling (ABPP) probes. In parallel, procure the N-propyl analog as an essential negative control that lacks reactive unsaturation, enabling differentiation between covalent and non-covalent target engagement. For PROTAC development, the allyl group can serve as a linker attachment point via olefin cross-metathesis with E3 ligase ligand-linker conjugates. This compound is uniquely positioned within the 8-isopropyl triazinoindole series as the only commercially indexed variant with a terminal olefin on the acetamide nitrogen.

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